4-Bromo-3-chloroaniline

Catalog No.
S662885
CAS No.
21402-26-6
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloroaniline

CAS Number

21402-26-6

Product Name

4-Bromo-3-chloroaniline

IUPAC Name

4-bromo-3-chloroaniline

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

QLYHPNUFNZJXOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Br

4-Bromo-3-chloroaniline is an organic compound with the molecular formula C₆H₄BrClN. It features a benzene ring substituted with a bromine atom at the fourth position and a chlorine atom at the third position, along with an amino group (-NH₂) at the first position. This compound is characterized by its moderate solubility in organic solvents and is known for its potential applications in various chemical syntheses and biological studies. Its CAS number is 21402-26-6, and it has a molecular weight of 206.47 g/mol .

  • 4-Bromo-3-chloroaniline is likely to be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Specific data on toxicity is not readily available but should be sought before handling this compound.
  • It is advisable to consult safety data sheets (SDS) and follow recommended handling procedures when working with any chemical compound.

Please Note:

  • The information provided is based on scientific sources and intended for educational purposes only.
  • Due to the potential hazards, this information should not be used for any experimentation or synthesis.
  • Always refer to safety data sheets and scientific literature for detailed information on handling and working with chemicals.

Synthesis and Characterization:

-Bromo-3-chloroaniline is an aromatic amine, meaning it is a molecule with an amino group (-NH₂) attached to an aromatic ring (a ring of carbon atoms with alternating single and double bonds).

Scientists have developed various methods for synthesizing 4-bromo-3-chloroaniline. One common method involves the nitration of 3-chloroacetanilide, followed by reduction and bromination.

Researchers use various techniques to characterize 4-bromo-3-chloroaniline, including:

  • Nuclear magnetic resonance spectroscopy (NMR): This technique helps identify the structure of the molecule by analyzing the magnetic properties of its atoms [].
  • Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments [].
  • Infrared spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing the vibrational modes of its bonds [].

Applications in Organic Synthesis:

-Bromo-3-chloroaniline serves as a valuable building block in organic synthesis due to the presence of both a bromo and a chloro substituent, which can participate in various chemical reactions. Some of its applications include:

  • Preparation of pharmaceuticals: 4-Bromo-3-chloroaniline is a precursor for the synthesis of various bioactive molecules, including some with potential anti-cancer and anti-inflammatory properties [].
  • Synthesis of dyes and pigments: The bromo and chloro groups allow for the introduction of chromophores (color-producing groups) into the molecule, making it useful for the development of new dyes and pigments.
  • Preparation of functional polymers: 4-Bromo-3-chloroaniline can be incorporated into polymer chains, leading to materials with desired properties like flame retardancy or electrical conductivity.

Other Research Areas:

Beyond organic synthesis, 4-bromo-3-chloroaniline finds applications in other research areas, such as:

  • Material science: This compound is being explored for its potential use in the development of new electronic materials and liquid crystals.
  • Environmental studies: Researchers are investigating the potential environmental impact of 4-bromo-3-chloroaniline, including its degradation pathways and potential toxicity.
, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct electrophiles to specific positions on the aromatic ring, facilitating further synthetic transformations.
  • Reduction Reactions: The nitro derivatives of this compound can be reduced to form amines, expanding its utility in organic synthesis .

4-Bromo-3-chloroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9. This suggests potential implications in pharmacology and toxicology, especially concerning drug metabolism and interactions. Additionally, its structural properties may lend it activity against specific biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 4-bromo-3-chloroaniline can be achieved through various methods:

  • Bromination of 3-Chloroaniline: This involves treating 3-chloroaniline with bromine in a suitable solvent under controlled conditions to introduce the bromine substituent.
  • Electrophilic Aromatic Substitution: Using chlorinated benzene derivatives as starting materials, bromination can be performed using bromine or brominating agents like N-bromosuccinimide in the presence of Lewis acids to enhance reactivity .
  • Copper-Catalyzed Reactions: A method utilizing copper(II) chloride dihydrate and lithium chloride in ethanol has been reported, where the reaction mixture is refluxed to yield the desired product with good efficiency .

4-Bromo-3-chloroaniline finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Dyes and Pigments: The compound serves as a precursor for dye synthesis, particularly in producing azo dyes.
  • Research: It is employed in biochemical research for studying enzyme interactions and metabolic pathways due to its inhibitory properties on cytochrome P450 enzymes .

Studies on 4-bromo-3-chloroaniline have indicated its interactions with various biological systems:

  • Cytochrome P450 Interactions: As an inhibitor of CYP1A2 and CYP2C9, it affects drug metabolism pathways, which is crucial for understanding drug-drug interactions.
  • Toxicological Studies: Research has highlighted its potential toxicity profiles, necessitating further investigation into safe handling and application practices within industrial settings .

Several compounds share structural similarities with 4-bromo-3-chloroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Chloroaniline106-47-80.85
4-Bromoaniline106-38-70.90
4-Chloroaniline106-47-80.88
3-Bromoaniline591-25-50.87
4-Bromo-2-chloroaniline21402-26-60.92

Uniqueness of 4-Bromo-3-Chloroaniline

The uniqueness of 4-bromo-3-chloroaniline lies in its specific combination of halogen substitutions on the aromatic ring, which influences its reactivity and biological properties compared to similar compounds. Its dual role as both a synthetic intermediate and a research tool makes it particularly valuable in both industrial and academic settings .

XLogP3

2.8

UNII

2GTM4SW4OH

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (13.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21402-26-6

Wikipedia

4-bromo-3-chloroaniline

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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